molecular formula C28H44 B13953936 Naphthalene, octadecyl- CAS No. 26438-29-9

Naphthalene, octadecyl-

Cat. No.: B13953936
CAS No.: 26438-29-9
M. Wt: 380.6 g/mol
InChI Key: DKTSRTYLZGWAIT-UHFFFAOYSA-N
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Description

Naphthalene, octadecyl- is a derivative of naphthalene, which is an aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the presence of an octadecyl group attached to the naphthalene core. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, octadecyl- typically involves the alkylation of naphthalene with octadecyl halides under Friedel-Crafts reaction conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:

Naphthalene+Octadecyl HalideAlCl3Naphthalene, Octadecyl-\text{Naphthalene} + \text{Octadecyl Halide} \xrightarrow{\text{AlCl}_3} \text{Naphthalene, Octadecyl-} Naphthalene+Octadecyl HalideAlCl3​​Naphthalene, Octadecyl-

Industrial Production Methods

Industrial production of naphthalene, octadecyl- involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, octadecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert naphthalene, octadecyl- to tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Nitration is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses concentrated sulfuric acid.

Major Products

    Oxidation: Naphthoquinones and other oxygenated derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives.

Scientific Research Applications

Naphthalene, octadecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of membrane dynamics and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of naphthalene, octadecyl- depends on its specific application. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. The octadecyl group enhances the hydrophobic interactions with lipid bilayers, making it useful in membrane studies. In chemical reactions, the naphthalene core undergoes typical aromatic substitution and addition reactions, while the octadecyl group provides steric hindrance and hydrophobic properties.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, hexadecyl-
  • Naphthalene, dodecyl-
  • Naphthalene, tetradecyl-

Uniqueness

Naphthalene, octadecyl- is unique due to the length of its alkyl chain, which imparts distinct physical and chemical properties. The longer octadecyl chain enhances the compound’s hydrophobicity and makes it more suitable for applications involving lipid interactions and surface modifications compared to its shorter-chain analogs.

Properties

CAS No.

26438-29-9

Molecular Formula

C28H44

Molecular Weight

380.6 g/mol

IUPAC Name

1-octadecylnaphthalene

InChI

InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3

InChI Key

DKTSRTYLZGWAIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

physical_description

Liquid

Origin of Product

United States

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